molecular formula C15H21N3O3S2 B2503068 1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1173046-90-6

1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B2503068
CAS No.: 1173046-90-6
M. Wt: 355.47
InChI Key: QKXLPEYAWWATPW-UHFFFAOYSA-N
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Description

1-(Butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a butane-1-sulfonyl group and a 1,3,4-thiadiazole ring bearing a furan-2-yl group

Preparation Methods

The synthesis of 1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or esters.

    Introduction of the furan-2-yl group: This step may involve coupling reactions such as Suzuki or Stille coupling to attach the furan ring to the thiadiazole core.

    Sulfonylation of the piperidine ring: The piperidine ring can be sulfonylated using butane-1-sulfonyl chloride under basic conditions to yield the final product.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(Butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine include:

    1-(Butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine: A similar structure with a pyrrolidine ring instead of a piperidine ring.

    1-(Butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine: A similar structure with a morpholine ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-butylsulfonylpiperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S2/c1-2-3-11-23(19,20)18-8-6-12(7-9-18)14-16-17-15(22-14)13-5-4-10-21-13/h4-5,10,12H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXLPEYAWWATPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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